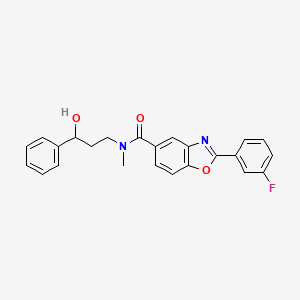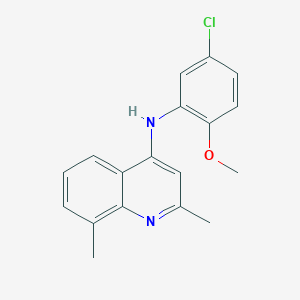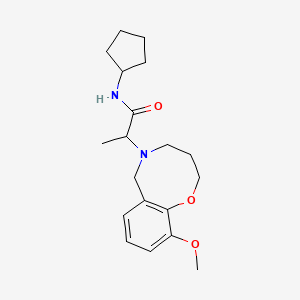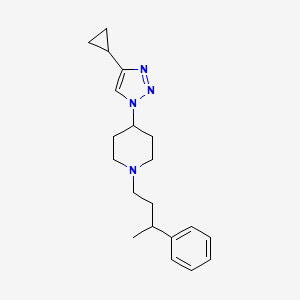![molecular formula C18H18N4O3 B3921926 N-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3921926.png)
N-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine
Descripción general
Descripción
N-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine, also known as MPEBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
N-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound also exerts its neuroprotective effect by reducing oxidative stress and inflammation in the brain. Additionally, this compound's vasodilatory effect is due to its ability to activate the nitric oxide signaling pathway.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species and increase antioxidant enzyme activity, indicating its potential as an antioxidant. This compound has also been found to increase the levels of nitric oxide, which is responsible for its vasodilatory effect. Furthermore, this compound has been shown to reduce inflammation and inhibit the activity of certain enzymes involved in cancer cell growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It also exhibits potent therapeutic effects at low concentrations, making it a cost-effective candidate for drug development. However, this compound's solubility in water is limited, which can make it challenging to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for N-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine research. One potential avenue is to investigate its potential as a combination therapy with other anticancer drugs. Additionally, further research is needed to determine the optimal dosing and administration of this compound for therapeutic use. Furthermore, this compound's neuroprotective effect warrants further investigation into its potential as a treatment for neurodegenerative diseases. Finally, the vasodilatory effect of this compound could be explored for its potential as a treatment for hypertension and other cardiovascular diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising therapeutic potential in various fields of medicine. Its ability to inhibit cancer cell growth, reduce oxidative stress and inflammation, and induce vasodilation makes it a potential candidate for drug development. Further research is needed to fully understand the mechanisms of action and optimal dosing for this compound.
Aplicaciones Científicas De Investigación
N-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine has been studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, neurological disorders, and cardiovascular diseases. Several studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, this compound has been found to have a significant vasodilatory effect, making it a potential candidate for the treatment of hypertension and other cardiovascular diseases.
Propiedades
IUPAC Name |
(E)-1-[4-[2-(3-methoxyphenoxy)ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-23-17-3-2-4-18(11-17)25-10-9-24-16-7-5-15(6-8-16)12-21-22-13-19-20-14-22/h2-8,11-14H,9-10H2,1H3/b21-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZWSAHGSQBUDS-CIAFOILYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCOC2=CC=C(C=C2)C=NN3C=NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC=C1)OCCOC2=CC=C(C=C2)/C=N/N3C=NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{1-[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B3921843.png)
![1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]methanamine](/img/structure/B3921850.png)
![N-[(3-ethyl-4,5-dihydroisoxazol-5-yl)methyl]-3-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3921858.png)


![2-{[2-ethoxy-4-(2-phenylcarbonohydrazonoyl)phenoxy]methyl}benzonitrile](/img/structure/B3921874.png)

![4-{4-[(2,2-dimethylpyrrolidin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}-1-(propylsulfonyl)piperidine](/img/structure/B3921896.png)
![5-(3-chlorophenyl)-6-(2-furyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3921909.png)
![2-methoxy-5-{[{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenol](/img/structure/B3921935.png)
![3-(2-{isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}ethyl)-1,3-benzoxazol-2(3H)-one](/img/structure/B3921939.png)
![N'-[(4-ethylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B3921944.png)

amino]butan-1-ol](/img/structure/B3921958.png)